1-(3-Fluoro-4-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-(3-Fluoro-4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H8F4OS. This compound is characterized by the presence of both fluoro and trifluoromethylthio groups attached to a phenyl ring, making it a unique and valuable compound in various fields of research and industry .
Preparation Methods
The synthesis of 1-(3-Fluoro-4-(trifluoromethylthio)phenyl)propan-2-one involves several steps, typically starting with the appropriate substituted benzene derivative. The synthetic routes often include:
Halogenation: Introduction of the fluoro group via halogenation reactions.
Thioether Formation: Incorporation of the trifluoromethylthio group through nucleophilic substitution reactions.
Ketone Formation: Formation of the propan-2-one moiety through Friedel-Crafts acylation or related reactions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-(3-Fluoro-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The fluoro and trifluoromethylthio groups can participate in nucleophilic substitution reactions, leading to a variety of substituted products
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3-Fluoro-4-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including agrochemicals and polymers
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The fluoro and trifluoromethylthio groups can enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Fluoro-4-(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:
1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-2-one: Lacks the thioether group, which can affect its reactivity and applications.
1-(3-(Trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one: Contains an additional trifluoromethyl group, potentially altering its chemical properties and uses
These comparisons highlight the unique structural features and potential advantages of this compound in various research and industrial applications.
Properties
Molecular Formula |
C10H8F4OS |
---|---|
Molecular Weight |
252.23 g/mol |
IUPAC Name |
1-[3-fluoro-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8F4OS/c1-6(15)4-7-2-3-9(8(11)5-7)16-10(12,13)14/h2-3,5H,4H2,1H3 |
InChI Key |
HXTBAUOGVZJRBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)SC(F)(F)F)F |
Origin of Product |
United States |
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